molecular formula C18H17N7O2 B2362422 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034371-30-5

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Numéro de catalogue B2362422
Numéro CAS: 2034371-30-5
Poids moléculaire: 363.381
Clé InChI: YVXBMTCUTKYUCE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a potent, selective inhibitor of c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase that is often deregulated in cancer .


Synthesis Analysis

The synthesis of this compound involves bioactivation to a chemically reactive intermediate. The cytochrome (CYP) P450 enzymes responsible for this bioactivation were identified as cytochrome P450 3A4, 1A2, and 2D6 in humans and cytochrome P450 2A2, 3A1, and 3A2 in rats . Efforts to reduce bioactivation without compromising potency and pharmacokinetics were undertaken in order to minimize the potential risk of toxicity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-b]pyridazine core . This core is a promising starting point for designing potent BRD4 BD inhibitors .


Chemical Reactions Analysis

The chemical reactions involving this compound proceed via bioactivation to a chemically reactive intermediate. This covalent binding to protein was abolished by coincubation with glutathione . The glutathione metabolite was detected in the bile of rats and mice, thus demonstrating bioactivation occurring in vivo .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Compounds related to "N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide" have been synthesized and evaluated for their biological activities. For instance, pyrazolo[3, 4]pyrimidine derivatives have been developed, showcasing potent antimicrobial activity (Shamroukh, Rashad, & Sayed, 2005). Similarly, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including triazolopyridine derivatives, have exhibited excellent herbicidal activity against a broad spectrum of vegetation at low application rates (Moran, 2003).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potentials of pyridazine derivatives, including pyrazolo[5,1-c]-1,2,4-triazines, have been investigated, revealing that these compounds exhibit significant activity against various microorganisms (Deeb, El-Mariah, & Hosny, 2004). Moreover, the synthesis of N-arylpyrazole-containing enaminones and their conversion into pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines have shown promising cytotoxic effects against cancer cell lines, as well as antimicrobial activity (Riyadh, 2011).

Species-Specific Metabolism and Toxicological Implications

Research into the metabolism and toxicological implications of related compounds, such as SGX523, a c-MET inhibitor, has highlighted the importance of understanding species-specific metabolism when developing new drugs. This research underscores the potential renal toxicity due to species-specific metabolites, emphasizing the need for comprehensive metabolic evaluations in drug development (Diamond et al., 2010).

Orientations Futures

The future directions for this compound could involve further optimization to reduce bioactivation without compromising potency and pharmacokinetics . Additionally, the [1,2,4]triazolo[4,3-b]pyridazine core offers promising starting molecules for designing potent BRD4 BD inhibitors .

Propriétés

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2/c1-12-14(10-20-24(12)13-6-4-3-5-7-13)18(26)19-11-16-22-21-15-8-9-17(27-2)23-25(15)16/h3-10H,11H2,1-2H3,(H,19,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXBMTCUTKYUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.